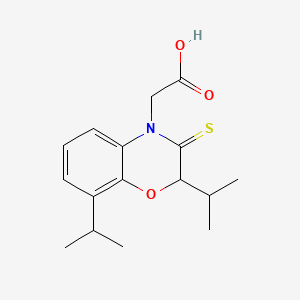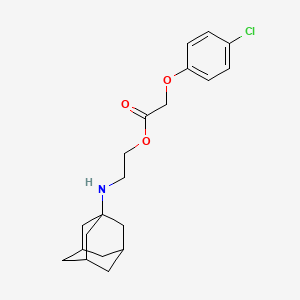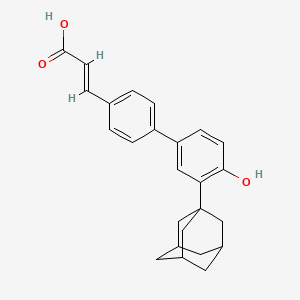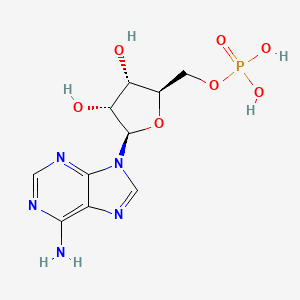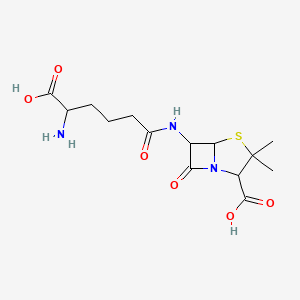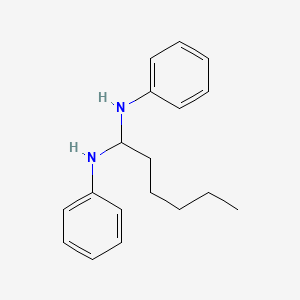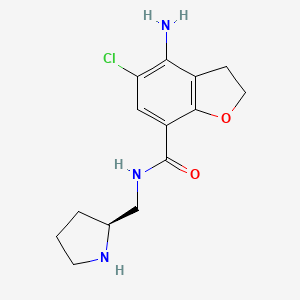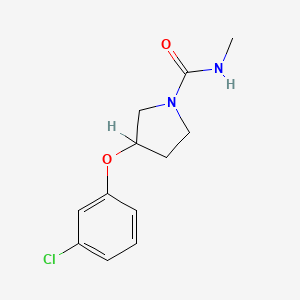
1-Pyrrolidinecarboxamide, 3-(3-chlorophenoxy)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AHR-2666 is a skeletal muscle relaxant.
Scientific Research Applications
Metabolism and Disposition : The compound is readily absorbed and rapidly excreted in rats, dogs, and humans. It undergoes several metabolic transformations, including aromatic ring hydroxylation, oxidation, dealkylation, and oxidative ring opening of the pyrrolidine ring (Turnbull et al., 1976).
Synthesis and Characterization of Polyamides : New polyamides synthesized using this compound and aromatic diamines exhibit various properties, such as high yield, solubility in polar solvents, and thermal stability. These polyamides have potential applications in industrial and scientific fields (Faghihi & Mozaffari, 2008).
Synthesis of Pharmacologically Interesting Derivatives : A study explored the synthesis of new substituted 1H-1-pyrrolylcarboxamides, which are of interest in pharmacology. These compounds were synthesized via acyl chlorides, demonstrating the versatility of the compound in synthesizing potentially bioactive molecules (Bijev, Prodanova, & Nankov, 2003).
Molecular Interaction Studies : Research on the molecular interaction of a related compound with the CB1 cannabinoid receptor provides insights into the binding interactions and possible antagonist activity of derivatives of 1-Pyrrolidinecarboxamide (Shim et al., 2002).
Anticonvulsant Enaminones Study : The crystal structures of anticonvulsant enaminones related to this compound have been determined, offering insights into their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
Synthesis in Cycloaddition Reactions : A study investigating the synthesis of pyrrolidines in cycloaddition reactions highlights the importance of these compounds in medicine and industry, such as in the development of dyes or agrochemical substances (Żmigrodzka et al., 2022).
Polymorphism Study : Research on the synthesis and polymorphism of a pyridine-2,6-dicarboxamide derivative, which is closely related to 1-Pyrrolidinecarboxamide, shows the compound's potential in developing new materials with varied properties (Özdemir et al., 2012).
Stereoselective Synthesis Applications : The compound has been used in the stereoselective synthesis of intermediates in antibiotic preparation, demonstrating its utility in complex organic syntheses (Lall et al., 2012).
Study of Electronic Properties and Interaction Landscapes : Research on N-(Chlorophenyl)pyridinecarboxamides, closely related to the compound , provides insights into their electronic properties and potential applications in materials science (Gallagher et al., 2022).
Investigation of Monoamine Oxidase Inhibition : Derivatives of the compound have been investigated for their potential as monoamine oxidase inhibitors, indicating possible applications in neurological disorders (Williams & Lawson, 1998).
properties
CAS RN |
28482-91-9 |
|---|---|
Product Name |
1-Pyrrolidinecarboxamide, 3-(3-chlorophenoxy)-N-methyl- |
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
3-(3-chlorophenoxy)-N-methylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-14-12(16)15-6-5-11(8-15)17-10-4-2-3-9(13)7-10/h2-4,7,11H,5-6,8H2,1H3,(H,14,16) |
InChI Key |
NBWFTBLPNAIEQP-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CCC(C1)OC2=CC(=CC=C2)Cl |
Canonical SMILES |
CNC(=O)N1CCC(C1)OC2=CC(=CC=C2)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-(3-chlorophenoxy)-1-methylcarbamoylpyrrolidine AHR 2666 AHR-2666 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



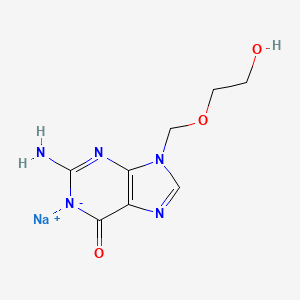
![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)
![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
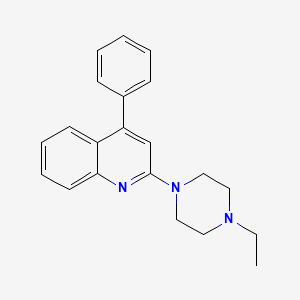
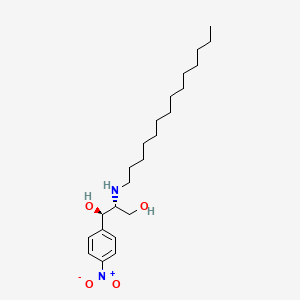
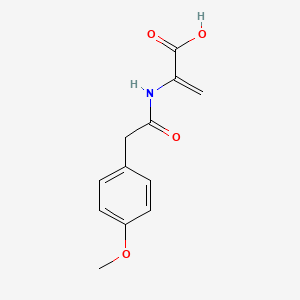
![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)
